4-Methylterbinafine

Overview

Description

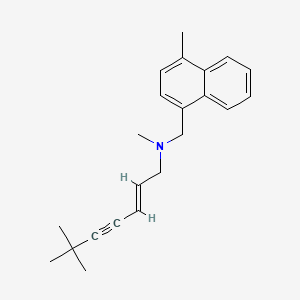

4-Methylterbinafine is a chemical compound with the molecular formula C22H27N . It is an impurity of Terbinafine, which is an antifungal medication .

Molecular Structure Analysis

The molecular structure of this compound consists of 22 carbon atoms, 27 hydrogen atoms, and 1 nitrogen atom . The exact mass is 305.214349865 g/mol .Physical And Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm3, a boiling point of 432.8±33.0 °C at 760 mmHg, and a flash point of 190.9±22.3 °C . It has 1 hydrogen bond acceptor, 0 hydrogen bond donors, and 6 freely rotating bonds .Scientific Research Applications

Drug Discovery and Evolution

4-Methylterbinafine's implications in drug discovery are significant. It's part of a larger narrative where molecular biology and genomic sciences deeply impact drug discovery. The exploration of new compounds, including derivatives like this compound, contributes to the evolving landscape of therapeutics, especially in addressing multifactorial diseases (Drews, 2000).

Analytical Method Development

A novel reversed-phase HPLC method was developed for the simultaneous determination of terbinafine and its impurities, including this compound. This method, critical for ensuring the purity and efficacy of pharmaceutical formulations, demonstrates the analytical applications of this compound in quality control processes (Matysová et al., 2006).

Evolution of Biosynthetic Pathways

This compound is also relevant in studies on the evolution of biosynthetic pathways. Research into cyclic isoprenoids, including compounds structurally related to this compound, helps in understanding the evolution of biochemical pathways, which is crucial for organic geochemists and molecular biologists (Volkman, 2005).

DNA Methylation Studies

In the broader context of epigenetics, this compound may be linked to DNA methylation studies. While not directly connected, the study of DNA methylation, which influences gene expression and cellular differentiation, can be relevant in understanding how modifications like methylation affect compounds like this compound (Houseman et al., 2012; Kagan et al., 2007).

Synthesis and Formulation

The synthesis and formulation of this compound are crucial in the pharmaceutical industry. Research on the synthesis process, including improvements and modifications, contributes to efficient production and formulation of terbinafine and its derivatives, including this compound (Jia, 2001).

Terbinafine Resistance Studies

Understanding terbinafine resistance is vital, especially in clinical scenarios where drug efficacy is compromised. This compound, as a derivative, plays a role in these investigations, particularly in understanding the molecular basis of resistance in pathogens like Trichophyton species (Yamada et al., 2017).

Mechanism of Action

Target of Action

The primary target of 4-Methylterbinafine, also known as Terbinafine Impurity D, is the fungal enzyme squalene monooxygenase . This enzyme plays a crucial role in the synthesis of ergosterol, a key component of the fungal cell wall .

Mode of Action

This compound interacts with its target, squalene monooxygenase, by inhibiting its function . This inhibition prevents the conversion of squalene to 2,3-oxydosqualene, a critical step in the synthesis of ergosterol . The disruption of ergosterol synthesis leads to a deficiency in ergosterol within the fungal cell membrane, which results in fungal cell death .

Biochemical Pathways

The action of this compound affects the ergosterol synthesis pathway . By inhibiting squalene monooxygenase, this compound disrupts the conversion of squalene to 2,3-oxydosqualene, leading to a decrease in ergosterol production . This disruption affects the integrity of the fungal cell wall, leading to cell death .

Pharmacokinetics

It is known that the compound is highly lipophilic in nature and tends to accumulate in skin, nails, and fatty tissues . This suggests that the compound’s absorption, distribution, metabolism, and excretion (ADME) properties may be influenced by these factors, potentially impacting its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of the fungal cell wall. By inhibiting the synthesis of ergosterol, a key component of the fungal cell wall, this compound compromises the integrity of the cell wall, leading to fungal cell death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s lipophilic nature suggests that it may accumulate more readily in environments with higher lipid content, such as skin and fatty tissues . Additionally, factors such as pH, temperature, and the presence of other substances could potentially affect the compound’s stability and efficacy.

Biochemical Analysis

Biochemical Properties

4-Methylterbinafine plays a significant role in biochemical reactions, particularly in the inhibition of fungal squalene epoxidase, an enzyme crucial for ergosterol synthesis in fungal cell membranes . This inhibition disrupts the synthesis of ergosterol, leading to the accumulation of squalene and subsequent fungal cell death. The compound interacts with various biomolecules, including enzymes like squalene epoxidase, and proteins involved in the ergosterol biosynthesis pathway .

Cellular Effects

This compound affects various cell types and cellular processes. It primarily targets fungal cells, leading to the disruption of cell membrane integrity and function . This compound influences cell signaling pathways by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. Additionally, this compound can affect gene expression related to ergosterol biosynthesis and cellular metabolism, leading to altered cellular functions and eventual cell death .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of squalene epoxidase, which is essential for converting squalene to lanosterol in the ergosterol biosynthesis pathway . By binding to this enzyme, this compound prevents the formation of ergosterol, leading to the accumulation of toxic levels of squalene within the fungal cell. This disruption in ergosterol synthesis compromises the integrity of the fungal cell membrane, resulting in cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its degradation products can influence long-term cellular functions . In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of ergosterol synthesis and persistent disruption of fungal cell membranes . In vivo studies indicate that the compound’s effects on cellular function can be long-lasting, with potential implications for chronic antifungal therapy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits fungal growth without significant toxicity . At higher doses, this compound can cause adverse effects, including hepatotoxicity and alterations in metabolic processes . Threshold effects have been observed, where low doses are sufficient to inhibit fungal growth, but higher doses are required to achieve complete eradication of fungal infections .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its biotransformation in the liver . The compound undergoes extensive metabolism, resulting in various metabolites, including N-desmethylterbinafine, hydroxyterbinafine, and carboxyterbinafine . These metabolites are excreted in the urine and play a role in the overall pharmacokinetic profile of this compound . The interaction with liver enzymes and cofactors is crucial for its metabolism and elimination .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms . The compound is highly lipophilic, allowing it to accumulate in fatty tissues, skin, and nails . It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific tissues . This distribution pattern is essential for its antifungal efficacy and potential side effects .

Subcellular Localization

This compound’s subcellular localization is primarily within the endoplasmic reticulum and cell membranes, where it exerts its inhibitory effects on squalene epoxidase . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . This precise localization is crucial for its function and effectiveness in disrupting fungal cell membrane synthesis .

properties

IUPAC Name |

(E)-N,6,6-trimethyl-N-[(4-methylnaphthalen-1-yl)methyl]hept-2-en-4-yn-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N/c1-18-13-14-19(21-12-8-7-11-20(18)21)17-23(5)16-10-6-9-15-22(2,3)4/h6-8,10-14H,16-17H2,1-5H3/b10-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRWRMSGOBQMKBI-UXBLZVDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C2=CC=CC=C12)CN(C)CC=CC#CC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C2=CC=CC=C12)CN(C)C/C=C/C#CC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

151222-50-3 | |

| Record name | 4-Methylterbinafine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151222503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-METHYLTERBINAFINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3JMB1FFJ85 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

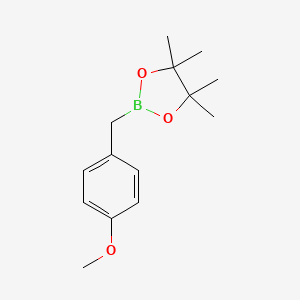

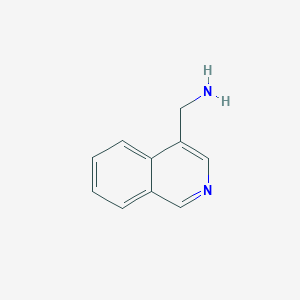

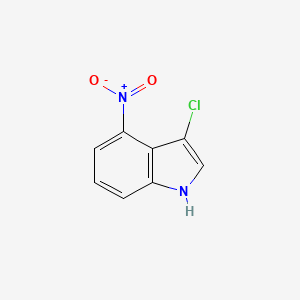

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: The presence of 4-methylterbinafine is significant in pharmaceutical analysis because it represents an impurity that could potentially impact the safety and efficacy of terbinafine-containing products. Even in small amounts, impurities can alter a drug's stability, bioavailability, and even contribute to unexpected side effects. The research emphasizes the development of highly sensitive analytical techniques, like the UHPLC-DAD method, to accurately detect and quantify this compound and other impurities. This meticulous analysis is crucial for ensuring the quality, safety, and efficacy of terbinafine formulations during drug development and manufacturing. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethenyl-[2-[ethenyl(dimethyl)silyl]ethyl]-dimethylsilane](/img/structure/B1590647.png)

![7-Chlorobenzo[d]thiazol-2(3H)-one](/img/structure/B1590648.png)